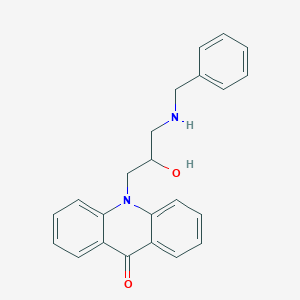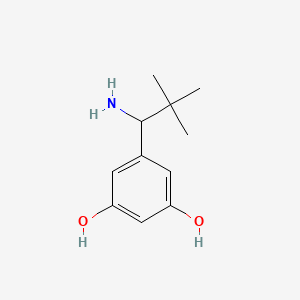
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an amino group attached to a dimethylpropyl chain. It is a derivative of resorcinol (benzene-1,3-diol), which is known for its applications in various chemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with resorcinol (benzene-1,3-diol) as the starting material.
Alkylation: The resorcinol undergoes alkylation with 1-chloro-2,2-dimethylpropane in the presence of a base such as potassium carbonate. This step introduces the dimethylpropyl group to the benzene ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
類似化合物との比較
Similar Compounds
Resorcinol (Benzene-1,3-diol): The parent compound with similar hydroxyl groups but lacking the amino and dimethylpropyl substitutions.
Catechol (Benzene-1,2-diol): Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
Hydroquinone (Benzene-1,4-diol): A dihydroxybenzene isomer with hydroxyl groups in the para position.
Uniqueness
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol is unique due to the presence of the amino group and the dimethylpropyl chain, which confer distinct chemical and biological properties compared to its isomers and other similar compounds.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
5-(1-amino-2,2-dimethylpropyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)10(12)7-4-8(13)6-9(14)5-7/h4-6,10,13-14H,12H2,1-3H3 |
InChIキー |
STEFSQJEXXXTDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


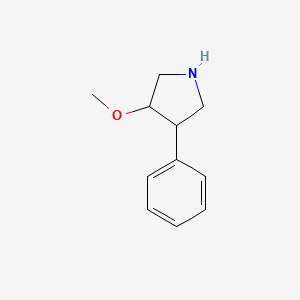

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
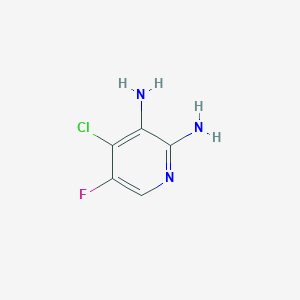


![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
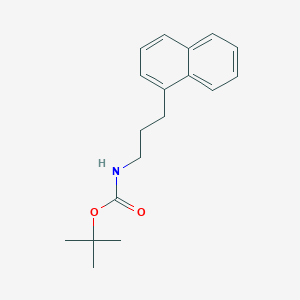

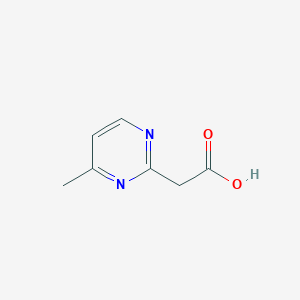
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)

![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
